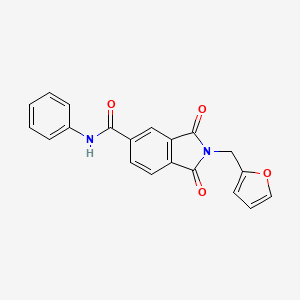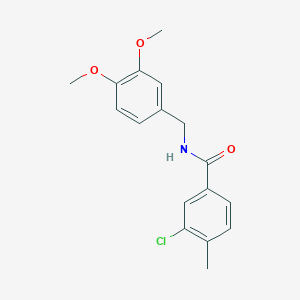![molecular formula C18H18N2O4 B4404674 2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide](/img/structure/B4404674.png)
2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide
Descripción general
Descripción
2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide, also known as APN, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. APN is a member of the acetanilide class of compounds, which have been widely studied for their analgesic and anti-inflammatory properties. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-tumor properties. In animal studies, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the expression of adhesion molecules involved in the recruitment of immune cells to sites of inflammation. Additionally, this compound has been found to have anti-oxidative properties, which may help to protect cells from oxidative stress and damage. Finally, this compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide in lab experiments is its relatively low toxicity and high solubility in aqueous solutions, which makes it easier to administer and study in vitro and in vivo. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds with similar therapeutic properties. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it more difficult to design targeted therapies based on its use.
Direcciones Futuras
There are a number of potential future directions for research on 2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide, including the development of more potent analogs and the exploration of its potential as a therapeutic agent in a variety of fields. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, more research is needed to determine the optimal dosage and administration of this compound in order to maximize its therapeutic potential.
Aplicaciones Científicas De Investigación
2-[4-(acetylamino)phenoxy]-N-(3-acetylphenyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer. In cardiovascular disease, this compound has been found to have anti-inflammatory and anti-oxidative properties, which may help to prevent the development of atherosclerosis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(4-acetamidophenoxy)-N-(3-acetylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)14-4-3-5-16(10-14)20-18(23)11-24-17-8-6-15(7-9-17)19-13(2)22/h3-10H,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBTBDDKFRBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B4404593.png)
![5-chloro-3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4404602.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4404612.png)
![2-{[5-(5-chloro-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4404624.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide](/img/structure/B4404629.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chlorobenzamide](/img/structure/B4404635.png)


![1-[(4-methyl-2-nitrophenoxy)acetyl]piperidine](/img/structure/B4404653.png)
![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404657.png)
![N-(2,6-diethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404658.png)


